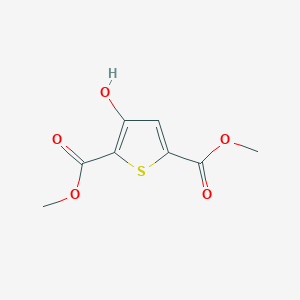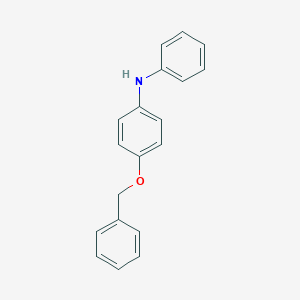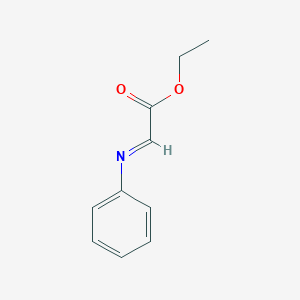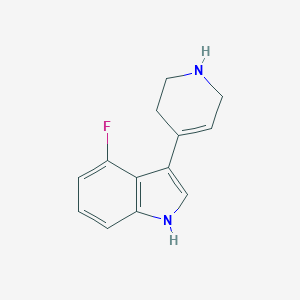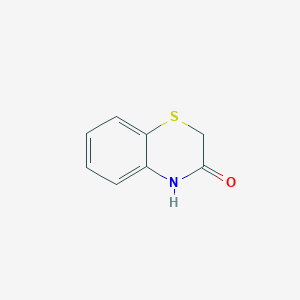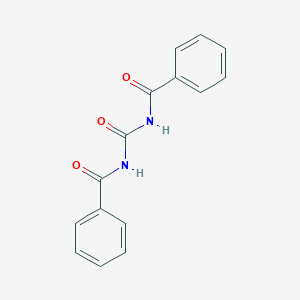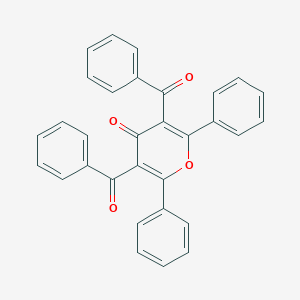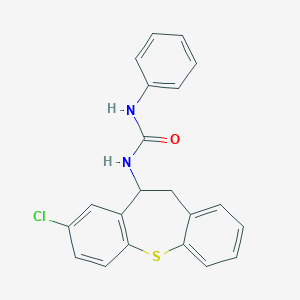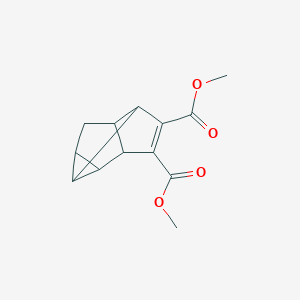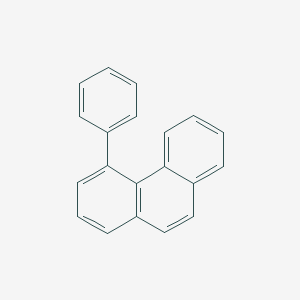
4-Phenylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene ring system with a phenyl group attached to it. It is widely used in various scientific research applications due to its unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 4-Phenylphenanthrene is not well understood. However, it is believed to interact with DNA and other biomolecules through intercalation, hydrogen bonding, and π-π stacking interactions. It can also undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Phenylphenanthrene are dependent on the dose and exposure duration. At low doses, it has been shown to induce DNA damage and inhibit DNA repair mechanisms. At high doses, it can cause cell death and organ toxicity. It has also been shown to induce oxidative stress and inflammation in various cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Phenylphenanthrene in lab experiments is its availability and low cost. It is also a well-characterized compound with known physical and chemical properties. However, its low solubility in water and organic solvents can limit its use in certain experiments. Additionally, its toxicity and potential for DNA damage must be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of 4-Phenylphenanthrene. One area of interest is the development of new synthetic methods for the production of derivatives with improved solubility and bioactivity. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its environmental fate and toxicity can provide valuable insights into the impact of 4-Phenylphenanthrenes on human health and the environment.
Synthesis Methods
The synthesis of 4-Phenylphenanthrene involves the condensation reaction of phenylacetylene and 1,2-dibromobenzene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a series of elimination and coupling steps to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-Phenylphenanthrene has been extensively used in various scientific research applications. It is used as a fluorescent probe for the detection of DNA damage and repair, as it can intercalate into the DNA helix and emit fluorescence upon excitation. It is also used as a model compound for the study of 4-Phenylphenanthrene metabolism and toxicity, as it represents a common structural motif found in many environmental pollutants. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.
properties
CAS RN |
4325-78-4 |
|---|---|
Product Name |
4-Phenylphenanthrene |
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
4-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-10-17-14-13-16-9-4-5-11-18(16)20(17)19/h1-14H |
InChI Key |
LNKYQOVOBUHJOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3 |
Other CAS RN |
4325-78-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



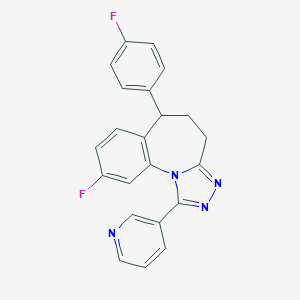
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
